molecular formula C11H11NO2 B14573619 Benzoic acid, 2-(3-cyanopropyl)- CAS No. 61727-32-0

Benzoic acid, 2-(3-cyanopropyl)-

Cat. No.: B14573619
CAS No.: 61727-32-0
M. Wt: 189.21 g/mol
InChI Key: NYNINLRPYXLRDL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-cyanopropyl)-: is an organic compound that belongs to the family of carboxylic acids It features a benzene ring substituted with a carboxyl group and a 3-cyanopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of benzoic acid, 2-(3-cyanopropyl)- typically begins with benzoic acid and 3-bromopropionitrile.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromopropionitrile by the carboxyl group of benzoic acid. This can be achieved under basic conditions using a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reaction mixture is heated under reflux to facilitate the substitution reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalysts: Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.

    Purification: Industrial purification methods include distillation and crystallization to obtain high-purity benzoic acid, 2-(3-cyanopropyl)-.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 2-(3-cyanopropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(3-aminopropyl)benzoic acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(3-carboxypropyl)benzoic acid.

    Reduction: Formation of 2-(3-aminopropyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Metabolic Pathways: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Polymer Production: Used in the production of specialty polymers and resins.

    Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzoic acid, 2-(3-cyanopropyl)- can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Metabolic Pathways: It can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Benzoic Acid: A simple carboxylic acid with a benzene ring, lacking the 3-cyanopropyl group.

    2-(3-Aminopropyl)benzoic Acid: A derivative where the nitrile group is reduced to an amine group.

    3-Cyanobenzoic Acid: A compound with a nitrile group directly attached to the benzene ring.

Uniqueness:

    Structural Features: The presence of both a carboxyl group and a 3-cyanopropyl group provides unique reactivity and potential for diverse chemical transformations.

    Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science, distinguishing it from other similar compounds.

Properties

CAS No.

61727-32-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-cyanopropyl)benzoic acid

InChI

InChI=1S/C11H11NO2/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7H,3-4,6H2,(H,13,14)

InChI Key

NYNINLRPYXLRDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)C(=O)O

Origin of Product

United States

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